Cas no 40107-07-1 (4-Chloro-6-iodoquinoline)

4-Chloro-6-iodoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-6-iodoquinoline
- Quinoline, 4-chloro-6-iodo-
- 4-chloro-6-iodo-quinoline
- PubChem14688
- 6-iodo-4-chloroquinoline
- XPXHGYKMODLJBY-UHFFFAOYSA-N
- 5329AB
- ST24043611
- A6701
-
- MDL: MFCD06808523
- Inchi: 1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
- InChI Key: XPXHGYKMODLJBY-UHFFFAOYSA-N
- SMILES: IC1C([H])=C([H])C2C(=C(C([H])=C([H])N=2)Cl)C=1[H]
Computed Properties
- Exact Mass: 288.91600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 1.919
- Melting Point: 138-140 ºC
- Boiling Point: 338 ºC
- Flash Point: 158 ºC
- PSA: 12.89000
- LogP: 3.49280
4-Chloro-6-iodoquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4-Chloro-6-iodoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-6-iodoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068844-1g |
4-Chloro-6-iodoquinoline |
40107-07-1 | 98% | 1g |
¥775.00 | 2024-05-15 | |
Chemenu | CM144730-250mg |
4-Chloro-6-iodoquinoline |
40107-07-1 | 97% | 250mg |
$*** | 2023-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6628-1G |
4-chloro-6-iodoquinoline |
40107-07-1 | 95% | 1g |
¥ 732.00 | 2023-04-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C841885-250mg |
4-Chloro-6-iodoquinoline |
40107-07-1 | 98% | 250mg |
653.40 | 2021-05-17 | |
eNovation Chemicals LLC | Y1012911-1g |
4-Chloro-6-iodo-quinoline |
40107-07-1 | 97.0% | 1g |
$400 | 2024-06-05 | |
Chemenu | CM144730-1g |
4-Chloro-6-iodoquinoline |
40107-07-1 | 97% | 1g |
$184 | 2021-08-05 | |
abcr | AB443125-250 mg |
4-Chloro-6-iodoquinoline, 95%; . |
40107-07-1 | 95% | 250MG |
€270.80 | 2022-06-10 | |
eNovation Chemicals LLC | Y1012911-5g |
4-Chloro-6-iodo-quinoline |
40107-07-1 | 97.0% | 5g |
$980 | 2024-06-05 | |
Alichem | A189006000-1g |
4-Chloro-6-iodoquinoline |
40107-07-1 | 97% | 1g |
$190.80 | 2023-09-02 | |
Chemenu | CM144730-1g |
4-Chloro-6-iodoquinoline |
40107-07-1 | 97% | 1g |
$*** | 2023-05-30 |
4-Chloro-6-iodoquinoline Related Literature
-
Yury N. Kotovshchikov,Artem A. Binyakovsky,Gennadij V. Latyshev,Nikolay V. Lukashev,Irina P. Beletskaya Org. Biomol. Chem. 2022 20 7650
Additional information on 4-Chloro-6-iodoquinoline
Chemical Profile of 4-Chloro-6-iodoquinoline (CAS No. 40107-07-1)
4-Chloro-6-iodoquinoline, identified by its Chemical Abstracts Service (CAS) number 40107-07-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline class, a family of molecules known for their broad spectrum of pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The presence of both chloro and iodo substituents on the quinoline ring system imparts unique reactivity and functionalization possibilities, making it a valuable scaffold for medicinal chemistry investigations.
The structural motif of 4-Chloro-6-iodoquinoline consists of a benzene-like ring system fused with a pyridine-like nitrogen-containing ring, with specific halogen atoms attached at the 4th and 6th positions. The chloro group at the 4-position enhances electrophilic aromatic substitution reactions, while the iodo group at the 6-position provides a good leaving group for nucleophilic substitution or metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These features make the compound a promising intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting various diseases.
In recent years, quinoline derivatives have been extensively studied for their potential applications in oncology. Specifically, modifications of the quinoline core have led to the development of several FDA-approved drugs, including Gleevec® (imatinib) and Chloroquine® (chloroquine phosphate), which are used to treat chronic myeloid leukemia and malaria, respectively. The introduction of halogen atoms into the quinoline scaffold has further expanded its pharmacological repertoire by allowing for selective functionalization and derivatization. For instance, 4-Chloro-6-iodoquinoline can be readily converted into other halogenated or alkylated derivatives through palladium-catalyzed reactions, enabling the exploration of novel bioactive compounds.
One of the most compelling aspects of 4-Chloro-6-iodoquinoline is its utility as a building block in constructing more intricate molecular architectures. Researchers have leveraged its reactivity to develop libraries of quinoline-based compounds for high-throughput screening (HTS) campaigns aimed at identifying inhibitors of kinases and other enzymes implicated in cancer progression. The chloro and iodo substituents serve as handles for further chemical manipulation, allowing chemists to introduce diverse functional groups while maintaining the core quinoline pharmacophore. This flexibility has been instrumental in generating novel chemotypes with improved pharmacokinetic profiles and reduced toxicity compared to earlier-generation drugs.
Recent advances in synthetic methodologies have further enhanced the appeal of 4-Chloro-6-iodoquinoline as a starting material. Transition-metal-catalyzed reactions, particularly those involving palladium or copper catalysts, have enabled efficient transformations of this compound into various heterocyclic systems. For example, palladium-catalyzed C-H activation strategies have been employed to introduce new substituents at specific positions within the quinoline ring without requiring pre-functionalized starting materials. Such approaches have streamlined the synthesis of complex derivatives and facilitated rapid exploration of structure-activity relationships (SAR).
The biological activity of 4-Chloro-6-iodoquinoline has also been explored in detail through computational modeling and experimental studies. Molecular docking simulations have predicted that this compound may interact with proteins involved in signal transduction pathways relevant to cancer metabolism. Preliminary in vitro assays have shown that certain derivatives derived from 4-Chloro-6-iodoquinoline exhibit inhibitory effects on kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are overexpressed in many solid tumors. These findings suggest that further optimization could yield potent antitumor agents with mechanisms distinct from existing therapies.
In addition to its oncology applications, 4-Chloro-6-iodoquinoline has shown promise in other therapeutic areas. Its ability to modulate microbial enzymes has led to investigations into its potential as an antimicrobial agent. Quinoline derivatives are known to interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. By incorporating structural analogs such as 4-Chloro-6-iodoquinoline, researchers aim to identify compounds that can overcome antibiotic resistance mechanisms while maintaining efficacy against susceptible pathogens.
The synthesis of 4-Chloro-6-iodoquinoline itself is relatively straightforward but requires careful optimization to ensure high yield and purity. Common synthetic routes involve halogenation reactions on pre-formed quinoline precursors or multi-step sequences involving functional group interconversions. Advances in green chemistry principles have also influenced modern synthetic strategies, with efforts focused on minimizing waste and improving atom economy. Catalytic methods that employ recyclable ligands or heterogeneous catalysts are particularly favored for their sustainability benefits.
The commercial availability of 4-Chloro-6-iodoquinoline has facilitated its use in both academic research laboratories and industrial settings. Suppliers specializing in fine chemicals offer high-purity samples suitable for sensitive applications such as medicinal chemistry programs or material science investigations. Quality control measures are stringent to ensure consistency across batches, with spectroscopic techniques like NMR (nuclear magnetic resonance) and mass spectrometry routinely employed for verification.
Looking ahead, the future prospects for 4-Chloro-6-iodoquinoline appear bright given its versatility as a chemical scaffold. Continued exploration into its reactivity patterns will likely uncover new synthetic pathways suitable for large-scale production. Additionally, interdisciplinary collaborations between chemists, biologists, and computational scientists will be essential for translating laboratory findings into clinical applications. As drug discovery efforts evolve toward more personalized medicine approaches,4-Chloro-6-iodoquinoline may find utility in developing targeted therapies tailored to individual patient profiles.
40107-07-1 (4-Chloro-6-iodoquinoline) Related Products
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
